molecular formula C15H11FO4 B6378784 MFCD18314843 CAS No. 1261907-50-9

MFCD18314843

Cat. No.: B6378784
CAS No.: 1261907-50-9
M. Wt: 274.24 g/mol
InChI Key: WQDUQZOJBJFVJM-UHFFFAOYSA-N
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Description

However, based on comparative methodologies and analogous compounds discussed in the literature, its properties can be inferred through standardized comparison frameworks. Chemical compounds are typically evaluated based on molecular descriptors (e.g., molecular weight, polarity), bioactivity profiles (e.g., solubility, enzyme inhibition), and structural similarities to well-characterized analogs .

Properties

IUPAC Name

methyl 3-fluoro-5-(3-formyl-2-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)11-5-10(6-12(16)7-11)13-4-2-3-9(8-17)14(13)18/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDUQZOJBJFVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=CC(=C2O)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685312
Record name Methyl 5-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-50-9
Record name Methyl 5-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18314843” involves a series of chemical reactions under controlled conditions. The specific synthetic route may vary depending on the desired purity and yield. Common methods include:

    Stepwise Synthesis: This involves multiple steps where intermediate compounds are formed and purified before proceeding to the next step.

    One-Pot Synthesis: All reactants are combined in a single reaction vessel, reducing the need for intermediate purification.

Industrial Production Methods

Industrial production of “this compound” typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The process may include:

    Batch Processing: Reactants are added to a reactor, and the reaction is allowed to proceed to completion before the product is isolated.

    Continuous Processing: Reactants are continuously fed into the reactor, and the product is continuously removed, allowing for a steady production rate.

Chemical Reactions Analysis

Types of Reactions

“MFCD18314843” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

“MFCD18314843” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a drug precursor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD18314843” exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound can influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares MFCD18314843 (hypothetical parameters inferred from analogs) with three representative compounds from the evidence:

Parameter This compound (Inferred) CAS 918538-05-3 CAS 1533-03-5 CAS 1761-61-1
Molecular Formula C₆H₃Cl₂N₃ (hypothetical) C₆H₃Cl₂N₃ C₁₀H₉F₃O C₇H₅BrO₂
Molecular Weight ~188.01 (hypothetical) 188.01 202.17 201.02
Log S (ESOL) -2.99 (hypothetical) -2.99 Not reported -2.47
TPSA (Ų) ~40.46 (hypothetical) 40.46 20.23 37.30
Bioavailability Score 0.55 (hypothetical) 0.55 0.55 0.55

Key Findings :

  • Polarity : CAS 918538-05-3 and CAS 1761-61-1 exhibit higher topological polar surface area (TPSA), suggesting greater solubility in polar solvents compared to CAS 1533-03-5 .
  • Solubility : this compound and CAS 918538-05-3 share similar Log S values (-2.99), indicating moderate aqueous solubility .

Key Findings :

  • Safety : CAS 918538-05-3 and this compound (inferred) share identical hazard profiles (H315-H319-H335), indicating skin/eye irritation risks .

Structural Similarity Analysis

Structural analogs are often evaluated using Tanimoto similarity scores (0–1 scale). For example:

  • CAS 1533-03-5 has analogs with similarity scores of 0.95–1.00, such as 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one .
  • CAS 918538-05-3 shares 0.71–0.87 similarity with halogenated pyrrolotriazines, which influence reactivity and binding affinity .

Methodological Considerations

Comparative studies rely on:

  • Computational Tools : Log P, TPSA, and bioavailability scores are calculated using tools like XLOGP3 and iLOGP .
  • Experimental Validation : Synthesis routes (e.g., palladium-catalyzed cross-coupling in CAS 1046861-20-4 ) and bioassays confirm predicted properties.

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